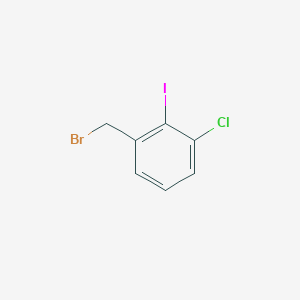

1-(Bromomethyl)-3-chloro-2-iodobenzene

Description

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds, or haloarenes, are benzene (B151609) rings or other aromatic systems to which one or more halogen atoms are bonded. These compounds are of paramount importance in modern organic chemistry, serving as versatile building blocks for the synthesis of more complex molecules. ncert.nic.in Their utility is rooted in the unique electronic properties conferred by the halogen substituents and the reactivity of the carbon-halogen bond.

Polyhalogenated arenes, which feature multiple halogen atoms, are particularly valuable. They are crucial intermediates in the production of pharmaceuticals, agrochemicals, polymers, dyes, and materials for organic electronics. The presence of different halogens on the same aromatic ring, as seen in asymmetrically halogenated derivatives, introduces differential reactivity that can be harnessed for sequential and site-selective chemical modifications. acs.org This is because the carbon-halogen bond strength and reactivity vary down the group (C-Cl > C-Br > C-I), allowing chemists to target a specific halogen for reaction while leaving others intact. This capability is extensively used in transition-metal-catalyzed cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

Overview of Benzylic Halides as Key Reactive Intermediates in Chemical Transformations

Benzylic halides are a class of compounds where a halogen atom is attached to an sp³-hybridized carbon atom that is directly bonded to an aromatic ring (the benzylic position). libretexts.org These compounds are distinguished by their high reactivity, which makes them key intermediates in a wide array of chemical transformations.

The enhanced reactivity of benzylic halides is primarily due to their ability to undergo nucleophilic substitution reactions, particularly through an SN1 mechanism. brainly.comshaalaa.com The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate. In the case of a benzylic halide, the departure of the halide leaving group generates a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent aromatic ring's π-electron system. brainly.comquora.com This stabilization lowers the activation energy for carbocation formation, making the SN1 reaction pathway more favorable for benzylic halides compared to analogous primary alkyl halides. brainly.comshaalaa.com This inherent reactivity allows for the facile introduction of a wide variety of nucleophiles at the benzylic position, making benzylic halides essential for elaborating molecular structures.

Structural Context of 1-(Bromomethyl)-3-chloro-2-iodobenzene within the Class of Polyhalogenated Benzene Derivatives

The compound this compound is a unique molecule that embodies the structural features of both a polyhalogenated arene and a benzylic halide. Its structure consists of a benzene ring substituted with three different groups at specific positions: a bromomethyl (-CH₂Br) group at position 1, a chlorine atom at position 3, and an iodine atom at position 2.

This specific arrangement creates a molecule with multiple, distinct reactive sites.

Benzylic Halide Character: The bromomethyl group gives the molecule its benzylic halide character. The carbon-bromine bond at this benzylic position is the most reactive site for nucleophilic substitution reactions due to the resonance stabilization of the potential benzylic carbocation intermediate. libretexts.orgbrainly.com

Polyhalogenated Arene Character: The chlorine and iodine atoms are bonded directly to the sp²-hybridized carbons of the aromatic ring, making this part of the molecule a polyhalogenated arene. These aryl-halide bonds are generally less reactive towards nucleophilic substitution than the benzylic halide bond. However, they are prime sites for organometallic cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive in such catalytic cycles than the carbon-chlorine bond, allowing for selective functionalization at the C2 position.

Therefore, the structural context of this compound is that of a multifunctional synthetic building block. A chemist could potentially perform a nucleophilic substitution at the bromomethyl group and a separate, selective cross-coupling reaction at the iodo-substituted position, making it a valuable tool for constructing complex, three-dimensional molecular architectures.

Interactive Data Table: Identifiers for a Related Polyhalogenated Arene

While specific experimental data for this compound is not widely available in public literature, the following table provides identifiers for the structurally related compound 1-Bromo-3-chloro-2-iodobenzene , illustrating the type of data available for such molecules.

| Identifier Type | Value | Source |

| IUPAC Name | 1-bromo-3-chloro-2-iodobenzene | nih.gov |

| CAS Number | 450412-28-9 | nih.govfishersci.ca |

| Molecular Formula | C₆H₃BrClI | fishersci.ca |

| Molecular Weight | 317.35 g/mol | nih.gov |

| InChIKey | GIMVCZMZRZGDTL-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClI |

|---|---|

Molecular Weight |

331.37 g/mol |

IUPAC Name |

1-(bromomethyl)-3-chloro-2-iodobenzene |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |

InChI Key |

QCKLJUORAPBOKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromomethyl 3 Chloro 2 Iodobenzene and Analogous Polyhalogenated Benzylic Halides

Precursor Selection and Design for Regioselective Functionalization

The foundation of any successful synthesis of a complex molecule like 1-(Bromomethyl)-3-chloro-2-iodobenzene is the selection and design of an appropriate starting material. The precursor must contain functional groups that allow for the regioselective introduction of the required substituents in a controlled sequence.

Strategies for Ortho, Meta, and Para Differentiation in Halogenated Benzene (B151609) Starting Materials

The regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the electronic properties of the substituents already present on the benzene ring. These substituents can be classified as activating or deactivating and as ortho/para-directing or meta-directing. This principle is fundamental to the design of synthetic routes for polyhalogenated benzenes. libretexts.org

Halogens (F, Cl, Br, I) are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, yet they are ortho/para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack at these positions. libretexts.org In contrast, strongly deactivating groups like nitro (-NO₂) or carbonyl groups are meta-directors. Activating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) are ortho/para directors.

In a multi-step synthesis, the order of introduction of these groups is critical. libretexts.org For instance, to synthesize a meta-disubstituted product, a meta-directing group must be introduced first. libretexts.org Conversely, for an ortho or para product, an ortho/para-directing group should be the initial substituent. libretexts.org The synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608), for example, often starts from aniline, where the amino group (-NH₂) is a strong ortho/para director. This directing effect is harnessed to introduce halogens at specific positions, often with the use of a protecting group (like acetyl) to modulate its reactivity and control the substitution pattern. medium.com

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect |

|---|---|---|

| -NH₂, -OH, -OR | Activating | Ortho, Para |

| -Alkyl (e.g., -CH₃) | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| -C=O (ketones, etc.) | Deactivating | Meta |

| -NO₂ | Deactivating | Meta |

| -SO₃H | Deactivating | Meta |

Introduction of the Bromomethyl Moiety via Benzylic Bromination (e.g., NBS bromination)

Once the desired halogenation pattern is established on the aromatic ring of a toluene (B28343) derivative, the final step is often the introduction of the bromomethyl group. This is achieved through benzylic bromination, a free-radical halogenation reaction that is highly selective for the benzylic position. chemistrysteps.comchadsprep.com

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). chadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by UV light or a radical initiator such as benzoyl peroxide or AIBN. google.com The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂), which favors the radical substitution pathway at the benzylic position over electrophilic addition to the aromatic ring. chadsprep.com This prevents unwanted side reactions, such as ring bromination, which could occur if high concentrations of Br₂ were used. chadsprep.com

The mechanism involves the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to form the benzyl (B1604629) bromide product and a new bromine radical, propagating the chain reaction. chemistrysteps.com

Table 2: Examples of Benzylic Bromination using NBS

| Starting Material | Product | Conditions |

|---|---|---|

| Toluene | Benzyl bromide | NBS, Light (hν) |

| p-Nitrotoluene | p-Nitrobenzyl bromide | NBS, Radical Initiator |

| 2,4-Dichlorotoluene | 2,4-Dichloro-1-(bromomethyl)benzene | NBS, Light (hν) |

Sequential Halogenation and Functional Group Interconversion Routes

To construct complex polyhalogenated systems, direct electrophilic halogenation is often insufficient due to conflicting directing effects or steric hindrance. In these cases, more advanced strategies involving sequential halogenation and the interconversion of functional groups are employed.

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.ca This strategy relies on the presence of a "directed metalation group" (DMG) on the benzene ring. A DMG is a functional group containing a heteroatom (typically O or N) that can coordinate to a strong organolithium base (e.g., n-BuLi, s-BuLi). uwindsor.ca This coordination directs the base to deprotonate the sterically accessible C-H bond at the ortho position, generating a stabilized aryllithium intermediate. uwindsor.caorganic-chemistry.org

This intermediate can then be quenched with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆) to introduce a halogen atom specifically at the position ortho to the DMG. This method provides a level of regiocontrol that is often unattainable through traditional electrophilic substitution. After the halogenation step, the DMG can be retained, modified, or removed as needed for subsequent synthetic steps.

Table 3: Common Directed Metalation Groups (DMGs)

| DMG | Chemical Group |

|---|---|

| -CONR₂ | Amide |

| -OCONR₂ | Carbamate |

| -SO₂NR₂ | Sulfonamide |

| -OCH₃ | Methoxy |

| -CH₂NR₂ | Tertiary Amine |

Diazotization and Halogenation Reactions for Aryl Halide Introduction

Diazotization followed by a Sandmeyer or related reaction is a versatile and widely used method for introducing halogens (Cl, Br) or iodine onto an aromatic ring, often in positions that are not accessible through other means. byjus.commasterorganicchemistry.com The process begins with a primary aromatic amine, which is converted into an aryl diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. masterorganicchemistry.comorganic-chemistry.org

The resulting diazonium group (-N₂⁺) is an excellent leaving group, as its departure releases highly stable dinitrogen gas (N₂). google.com This allows for its substitution by a variety of nucleophiles.

Sandmeyer Reaction : Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chlorine or bromine atom, respectively. masterorganicchemistry.com

Iodination : For the introduction of iodine, a copper catalyst is not necessary. The diazonium salt is simply treated with an aqueous solution of potassium iodide (KI).

This sequence is particularly useful in multi-step syntheses. For example, an amino group can be used to direct the addition of other substituents via EAS, and then it can be converted to a halogen via diazotization. medium.com

Multi-Step Synthetic Sequences for Complex Polyhalogenated Systems

The synthesis of a highly substituted compound like this compound is not documented as a single procedure but can be conceptualized through a multi-step sequence combining the aforementioned methodologies. A plausible route would involve the carefully orchestrated synthesis of a tri-halogenated toluene precursor, followed by benzylic bromination.

A well-documented analogy is the multi-stage synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline, which illustrates the strategic thinking required. medium.com

A Representative Multi-Step Synthesis: 1-Bromo-3-chloro-5-iodobenzene from Aniline medium.com

Protection: Aniline is first treated with acetic anhydride (B1165640) to form acetanilide (B955). This protects the highly activating amino group, converting it to a moderately activating amide. This prevents over-halogenation and provides better regiochemical control.

Bromination: The acetanilide undergoes electrophilic bromination. The acetamido group is an ortho/para director, and due to steric hindrance from the bulky group, bromine is directed primarily to the para position, yielding 4-bromoacetanilide.

Chlorination: Subsequent chlorination introduces a chlorine atom ortho to the acetamido group, giving 4-bromo-2-chloroacetanilide.

Deprotection: The acetamido group is hydrolyzed back to an amino group by treatment with acid, yielding 4-bromo-2-chloroaniline.

Iodination: The remaining ortho position (relative to the amino group) is now activated for iodination, for example, using iodine monochloride, to produce 4-bromo-2-chloro-6-iodoaniline. google.com

Deamination (via Diazotization): The amino group, having served its purpose in directing the halogenations, is removed. This is achieved by converting it to a diazonium salt and then reducing it (e.g., with hypophosphorous acid, H₃PO₂) to a hydrogen atom, yielding the final product, 1-bromo-3-chloro-5-iodobenzene. google.com

A similar logic would apply to synthesizing the target compound. One could envision starting with a precursor like 2-chloro-3-iodotoluene, which itself would require a multi-step synthesis, and then performing a final benzylic bromination with NBS.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dichloro-2-iodotoluene |

| 1-bromo-3-chloro-5-iodobenzene |

| 2-chloro-6-nitrotoluene |

| 2-chloro-3-iodotoluene |

| Acetanilide |

| Acetic anhydride |

| Aniline |

| Benzoyl peroxide |

| Benzyl bromide |

| Carbon tetrachloride |

| Copper(I) bromide |

| Copper(I) chloride |

| Hypophosphorous acid |

| Iodine monochloride |

| N-Bromosuccinimide (NBS) |

| Nitrous acid |

| p-Nitrobenzyl bromide |

| p-Nitrotoluene |

| Potassium iodide |

| Sodium nitrite |

| Toluene |

| 2,4-Dichloro-1-(bromomethyl)benzene |

| 2,4-Dichlorotoluene |

| 4-bromo-2-chloro-6-iodoaniline |

| 4-bromo-2-chloroacetanilide |

| 4-bromo-2-chloroaniline |

Control of Stereochemistry and Regioselectivity in Synthesis

Stereochemistry

For the target molecule, this compound, the benzylic carbon is primary (-CH₂Br) and thus not a stereocenter. Therefore, the control of stereochemistry at this position is not a factor in its synthesis.

However, in the synthesis of analogous polyhalogenated benzylic halides with a secondary benzylic carbon (e.g., 1-(1-bromoethyl) derivatives), stereochemical control becomes relevant. Standard free-radical benzylic halogenation proceeds through a planar or rapidly inverting trigonal benzylic radical intermediate. The subsequent attack by the halogen can occur from either face with nearly equal probability, typically resulting in a racemic mixture of the two enantiomers. Achieving stereoselectivity in such cases would necessitate more sophisticated approaches, such as chiral catalysts or auxiliaries, which are outside the scope of conventional NBS or Br₂/UV light methodologies.

Regioselectivity

Regioselectivity is a critical aspect of the synthesis of this compound and its analogs, influencing both the substitution pattern on the aromatic ring and the specific site of halogenation.

Aromatic Ring Substitution: Achieving the 1-chloro-2-iodo-3-methyl substitution pattern requires stringent regiocontrol. Direct electrophilic halogenation of toluene or chlorotoluene is often unselective. For instance, the iodination of 3-chlorotoluene (B144806) with various reagents preferentially yields the 4-iodo isomer (para to the chlorine). nih.govuky.edu Similarly, chlorination of toluene typically produces a mixture of ortho- and para-chlorotoluene. mdpi.com To overcome this, the most effective strategy is to begin with a precursor where the relative positions of the substituents are already established. The use of 3-chloro-2-methylaniline (B42847) as a starting material, followed by a diazotization-iodination sequence, provides unambiguous control over the final substitution pattern of the aromatic core.

Benzylic vs. Aromatic Halogenation: A second level of regioselectivity is required to halogenate the methyl group (the benzylic position) without affecting the aromatic ring. This is effectively controlled by the choice of reaction conditions.

Radical Conditions: Using NBS with a radical initiator or UV light promotes halogenation at the benzylic position. This is because the reaction proceeds via a free-radical chain mechanism, and the abstraction of a benzylic hydrogen is energetically favored due to the resonance-stabilized benzylic radical that is formed. libretexts.org

Ionic (Electrophilic) Conditions: In contrast, using molecular bromine with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would promote electrophilic aromatic substitution, where the halogen adds to the electron-rich benzene ring. researchgate.net Therefore, the exclusion of Lewis acids and the use of radical initiators are paramount for achieving the desired benzylic halide.

Purification and Isolation Techniques for Polyhalogenated Compounds

The purification and isolation of polyhalogenated benzylic halides from reaction mixtures require techniques that can effectively separate the desired product from starting materials, reagents, and byproducts, such as over-halogenated species or isomers. The two most common and effective methods are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. orgchemboulder.com

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for purifying moderately polar to non-polar organic compounds like polyhalogenated benzylic halides. rsc.orgkobe-u.ac.jp

Mobile Phase (Eluent): The choice of solvent is crucial. A solvent system with low to moderate polarity is typically employed. The process often starts with a non-polar solvent, such as hexane, and the polarity is gradually increased by adding small amounts of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to elute the compounds from the column. rochester.edu The optimal solvent system is usually predetermined using Thin-Layer Chromatography (TLC). magritek.com

Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. Each fraction is analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. orgchemboulder.com

Recrystallization

For solid products, recrystallization is a powerful purification technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures. mt.com

Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization). mt.com

Procedure: The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the pure compound crystallizes out, while impurities remain dissolved. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. google.com For polyhalogenated aromatics, common solvents include alcohols (methanol, ethanol) and hydrocarbons (toluene, hexane), or mixed solvent systems. google.comgoogle.comrochester.edu

The table below outlines common purification strategies for halogenated aromatic compounds.

| Technique | Key Parameters | Applicability & Notes |

|---|---|---|

| Flash Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient | Highly effective for separating products from non-polar byproducts and starting materials. Elution order is monitored by TLC. rochester.edu |

| Recrystallization | Solvent: Methanol, Ethanol, Toluene, or mixed solvents (e.g., ethyl acetate/hexane) | Excellent for obtaining high-purity crystalline solids. Relies on significant solubility differences between the product and impurities at varying temperatures. mt.comgoogle.com |

| Distillation | Vacuum distillation | Applicable for liquid products that are thermally stable. Can separate compounds based on differences in boiling points. Often used to purify liquid precursors like 3-chloro-2-iodotoluene. google.com |

| Aqueous Wash / Extraction | Solvents: Diethyl ether, Dichloromethane Wash Solutions: Water, dilute acid/base, brine | A standard workup procedure to remove water-soluble reagents (e.g., succinimide (B58015) from NBS reactions) and inorganic salts before final purification. google.com |

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 3 Chloro 2 Iodobenzene

Reactivity of the Benzylic Bromomethyl Group

The benzylic bromomethyl group of 1-(bromomethyl)-3-chloro-2-iodobenzene is a primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the presence of halogen substituents on the aromatic ring, which can affect the stability of intermediates and the accessibility of the reaction center.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) with Diverse Nucleophiles

The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This allows for nucleophilic substitution reactions to occur through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comorganic-chemistry.org

Primary benzylic halides typically favor the SN2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. organic-chemistry.org However, the formation of a resonance-stabilized benzylic carbocation can also allow for an SN1 pathway under certain conditions. pearson.comkhanacademy.org The stability of this carbocation is a key factor in determining the reaction mechanism. pearson.com

The substitution pattern on the benzene (B151609) ring of this compound plays a crucial role. The ortho-iodo and meta-chloro substituents are electron-withdrawing, which can destabilize a potential carbocation intermediate, thus disfavoring the SN1 pathway. Conversely, the steric bulk of the ortho-iodo group may hinder the backside attack required for an SN2 reaction. The choice of nucleophile and solvent is therefore critical in directing the reaction towards a specific pathway. khanacademy.orgyoutube.com

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Predicted Major Product | Predominant Pathway |

| Hydroxide | Sodium Hydroxide | (3-chloro-2-iodophenyl)methanol | SN2 |

| Alkoxide | Sodium Methoxide | 1-(methoxymethyl)-3-chloro-2-iodobenzene | SN2 |

| Cyanide | Sodium Cyanide | 2-(3-chloro-2-iodophenyl)acetonitrile | SN2 |

| Azide | Sodium Azide | 1-(azidomethyl)-3-chloro-2-iodobenzene | SN2 |

| Thiolate | Sodium Thiophenoxide | 1-(phenylthiomethyl)-3-chloro-2-iodobenzene | SN2 |

Formation and Reactivity of Benzylic Radical Intermediates

The benzylic C-H bonds of the methyl group are relatively weak and can be cleaved under radical conditions to form a benzylic radical. This radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com The presence of halogen substituents can further influence the stability and reactivity of this radical intermediate.

Benzylic bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.com This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form the stabilized benzylic radical, which then reacts with a molecule of Br₂ to yield the product and a new bromine radical.

Alkylation Reactions Mediated by the Bromomethyl Functionality

The electrophilic nature of the benzylic carbon makes this compound a useful alkylating agent. organic-chemistry.org It can react with a variety of nucleophiles, such as amines, alkoxides, and carbanions, to introduce the 3-chloro-2-iodobenzyl group into other molecules. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Reactivity of the Aryl Halogen Substituents (Chlorine and Iodine)

The chlorine and iodine atoms attached to the benzene ring are generally unreactive towards nucleophilic substitution under standard conditions. However, under specific conditions, they can participate in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Tri-substituted Benzene Ring

SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. stackexchange.com In this compound, the bromomethyl group is not a strong electron-withdrawing group, and the halogens themselves are only weakly deactivating. Therefore, SNAr reactions are not expected to occur readily.

For SNAr to proceed, harsh reaction conditions, such as high temperatures and pressures, and a very strong nucleophile would likely be required. chemistrysteps.com The reaction would also be influenced by the directing effects of the existing substituents. libretexts.org

Influence of Halogen Identity (Iodine vs. Chlorine) on SNAr Reactivity

In the context of SNAr reactions, the nature of the halogen leaving group is a critical factor. The rate of SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate more effectively. stackexchange.comnih.gov

However, the carbon-halogen bond strength also plays a role, with the C-I bond being the weakest and the C-Cl bond being stronger. In cases where the departure of the leaving group becomes more important in the rate-determining step, the reactivity order can be reversed. Given the general principles of SNAr, it is expected that the chlorine atom would be a better leaving group than the iodine atom in a typical SNAr reaction of this compound, assuming the reaction could be induced.

Table 2: Properties of Halogen Substituents Relevant to SNAr Reactivity

| Halogen | Electronegativity (Pauling Scale) | Carbon-Halogen Bond Strength (in Benzene, kJ/mol) | Relative Reactivity in SNAr |

| Chlorine | 3.16 | ~400 | Higher |

| Iodine | 2.66 | ~270 | Lower |

Role of Electronic Effects in SNAr Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. pressbooks.pubwikipedia.org These groups activate the ring toward nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the substituents are halogens (Cl, I) and a bromomethyl group. Halogens exhibit a dual electronic nature; they are inductively electron-withdrawing but can donate electron density through resonance. For SNAr, the inductive withdrawal is paramount. This effect decreases the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition : A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The negative charge is delocalized across the aromatic system. pressbooks.pubyoutube.com

Elimination : The leaving group departs, and the aromaticity of the ring is restored. youtube.com

For an SNAr reaction to be favorable, strong electron-withdrawing groups, such as nitro groups (-NO2), are typically required at the ortho or para positions relative to the leaving group to effectively stabilize the anionic intermediate. pressbooks.publibretexts.org In the case of this compound, the halogen substituents are only weakly to moderately deactivating. While they do withdraw electron density, their stabilizing effect on the Meisenheimer complex is significantly less than that of a nitro group. Consequently, SNAr reactions on this substrate would likely require harsh conditions, such as high temperatures or the use of very strong nucleophiles. pressbooks.pub

The relative leaving group ability in SNAr reactions often follows the trend F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The existing substituents on this compound profoundly influence the rate and regioselectivity of these reactions.

All substituents on this compound—chloro, iodo, and bromomethyl—are classified as ortho-, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves. However, they are also deactivating groups (with the exception of alkyl groups), meaning they cause the EAS reaction to proceed more slowly than with unsubstituted benzene. libretexts.orguci.edu

The directing effect of halogens is a consequence of two competing electronic influences:

Inductive Effect : Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond, which deactivates the ring toward electrophilic attack. latech.edu

Resonance Effect : The lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through resonance. This effect increases the electron density, particularly at the ortho and para positions, thereby stabilizing the carbocation intermediate (arenium ion) formed during the attack at these sites. latech.edu

In this compound, the positions for substitution are limited. The directing effects of the four substituents must be considered collectively. The available positions for substitution are C4, C5, and C6. The directing influences are summarized in the table below.

| Substituent | Position | Directing Effect | Activated Positions |

|---|---|---|---|

| -CH₂Br | C1 | Ortho, Para | C2, C6, C4 |

| -I | C2 | Ortho, Para | C1, C3, C5 |

| -Cl | C3 | Ortho, Para | C2, C4, C6 |

Considering the occupied positions, the potential sites for electrophilic attack are C4, C5, and C6.

Position C4 is para to the -CH₂Br group and ortho to the -Cl group.

Position C5 is meta to the -CH₂Br and -Cl groups but para to the -I group.

Position C6 is ortho to the -CH₂Br group and meta to the -I and -Cl groups.

The outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a significant role. Substitution is generally disfavored at a position situated between two existing substituents, which would make the C2 position (if it were available) sterically hindered. latech.edu The combined directing effects suggest that positions C4 and C6 are the most likely sites of substitution.

Introducing an additional halogen atom onto the this compound ring via electrophilic halogenation would be challenging. wikipedia.org The three existing halogen substituents and the bromomethyl group all deactivate the ring, making it less nucleophilic and therefore less reactive toward electrophiles. uci.edulkouniv.ac.in

To overcome this deactivation, forceful reaction conditions, such as the use of a strong Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and potentially higher temperatures, would be necessary. libretexts.org However, such conditions could also lead to side reactions.

If further halogenation were to occur, the position of the new halogen would be determined by the directing effects outlined in the previous section. The reaction would be a competitive process, with the incoming electrophile adding to the most activated available position. Given the deactivating nature of the ring, polyhalogenation beyond the introduction of a single additional halogen is highly unlikely under standard laboratory conditions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic transformation that converts an organic halide into an organometallic reagent. wikipedia.org This reaction is particularly useful for creating aryl-lithium or aryl-magnesium (Grignard) reagents from polyhalogenated aromatic compounds.

Aryl-lithium and aryl-magnesium intermediates can be prepared from this compound through reaction with organolithium reagents or magnesium metal, respectively.

Aryl-Lithium Formation : Treatment of the compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C to -100 °C) in an ether solvent like THF or diethyl ether, facilitates the halogen-metal exchange. africaresearchconnects.comharvard.edugoogle.comresearchgate.net This reaction is generally very fast. wikipedia.orgharvard.edu The result is the formation of a highly reactive aryl-lithium species where a lithium atom replaces one of the halogen atoms.

Aryl-Magnesium (Grignard Reagent) Formation : The corresponding Grignard reagent can be formed by reacting the aryl halide with magnesium metal, often in a solvent like THF or diethyl ether. For less reactive aryl halides, the use of highly activated magnesium (Rieke magnesium) or the addition of LiCl (to form "turbo-Grignard" reagents) can facilitate the reaction. researchgate.netresearchgate.net Halogen-magnesium exchange can also be achieved using reagents like isopropylmagnesium chloride. researchgate.net

It is important to note that the bromomethyl group (-CH₂Br) is also reactive toward organometallic reagents and could potentially undergo side reactions. Careful control of reaction conditions is crucial to favor the desired aryl-metal formation.

In polyhalogenated aromatic compounds, the rate of halogen-metal exchange is highly dependent on the identity of the halogen. The established order of reactivity for this exchange is:

I > Br > Cl >> F wikipedia.orgprinceton.edu

This selectivity is kinetically controlled and arises from the differences in the polarizability and strength of the carbon-halogen bonds. The C-I bond is the longest, weakest, and most polarizable, making the iodine atom the most susceptible to exchange.

For this compound, this reactivity trend dictates that the halogen-metal exchange will occur with high chemoselectivity and regioselectivity at the C-I bond. Reaction with one equivalent of an organolithium reagent at low temperature would selectively replace the iodine atom, leaving the chlorine atom and the bromomethyl group intact. This allows for the regioselective formation of the 2-lithio-1-(bromomethyl)-3-chlorobenzene intermediate, which can then be trapped with various electrophiles to synthesize more complex, specifically substituted aromatic molecules.

| Halogen | Position on Ring | Relative Reactivity | Outcome of Exchange Reaction |

|---|---|---|---|

| Iodine | C2 | Highest | Selective exchange to form the C2-lithiated or C2-magnesiated species. |

| Bromine | C1 (on methyl) | Intermediate | Generally unreactive under conditions for selective C-I exchange. |

| Chlorine | C3 | Lowest | Unreactive under conditions for selective C-I exchange. |

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal catalysis, especially using palladium and copper, provides a powerful toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a multi-halogenated substrate like this compound, these reactions offer the potential for sequential, site-selective modifications, making it a valuable building block in the synthesis of complex organic molecules. The choice of catalyst, ligand, base, and reaction conditions can be tuned to favor reaction at a specific site, exploiting the inherent differences in reactivity among the C-I, C-Br (benzylic), and C-Cl bonds.

Palladium complexes are among the most versatile and efficient catalysts for cross-coupling reactions. The catalytic cycle typically involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The rate-determining step is often the initial oxidative addition, the ease of which follows the trend C-I > C-Br > C-Cl for aryl halides. This predictable reactivity is fundamental to achieving chemoselectivity with this compound.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organohalide with an organoboron compound, typically a boronic acid or ester. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boron reagents.

When this compound is subjected to typical Suzuki-Miyaura conditions, the reaction is expected to occur with high selectivity at the most reactive C-I bond. The C-Cl and benzylic C-Br bonds would remain intact, allowing for subsequent transformations. Research on analogous systems, such as dihalogenated hydrocarbons with both C(sp²)-Br and C(sp³)-Cl bonds, has demonstrated that highly selective coupling at the more reactive C(sp²)-Br site is readily achievable. nih.govnih.gov This principle directly applies to this compound, where the C(sp²)-I bond's significantly lower bond dissociation energy compared to the other halogen bonds dictates the site of reaction.

Table 1: Illustrative Suzuki-Miyaura Coupling with this compound This table presents expected outcomes based on established reactivity principles for analogous compounds.

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product | Expected Yield |

| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene (B28343)/H₂O | 2-(Bromomethyl)-6-chloro-1,1'-biphenyl | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-(Bromomethyl)-6-chloro-4'-methoxy-1,1'-biphenyl | High |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 2-(Bromomethyl)-6-chloro-3'-methyl-1,1'-biphenyl | High nih.gov |

The Stille reaction couples an organic halide with an organotin compound (organostannane) and is renowned for its excellent functional group tolerance and the stability of the organotin reagents. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, and the reactivity of the organic halide follows the same trend (I > Br > Cl). wikipedia.org Consequently, the Stille coupling of this compound is predicted to proceed chemoselectively at the C-I bond. This allows for the introduction of a wide variety of carbon-based fragments, including alkyl, vinyl, aryl, and alkynyl groups, at the 2-position of the benzene ring while preserving the other reactive sites. libretexts.orgnih.gov

Table 2: Representative Stille Coupling with this compound This table presents expected outcomes based on established reactivity principles.

| Entry | Organostannane | Catalyst / Ligand | Solvent | Product | Expected Yield |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 2-(Bromomethyl)-6-chloro-1,1'-biphenyl | High |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 1-(Bromomethyl)-3-chloro-2-vinylbenzene | Good |

| 3 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ / CuI | Dioxane | 1-(Bromomethyl)-3-chloro-2-ethynylbenzene | Good |

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has become indispensable for synthesizing anilines and their derivatives. The reactivity of aryl halides in this transformation mirrors that of other palladium-catalyzed cross-couplings, with aryl iodides being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. jk-sci.com Studies have demonstrated highly selective amination at the C-I bond in polyhalogenated aromatic compounds. nih.gov Therefore, reacting this compound with an amine under Buchwald-Hartwig conditions is expected to selectively yield the corresponding 2-amino-1-(bromomethyl)-3-chlorobenzene derivative.

Table 3: Predicted Buchwald-Hartwig Amination of this compound This table presents expected outcomes based on established reactivity principles.

| Entry | Amine | Catalyst / Ligand | Base | Solvent | Product | Expected Yield |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(2-(Bromomethyl)-6-chlorophenyl)morpholine | High |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | N-(2-(Bromomethyl)-6-chlorophenyl)aniline | Good |

| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | N-Benzyl-2-(bromomethyl)-6-chloroaniline | Good |

The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophile. wikipedia.orgorganic-chemistry.org Due to the high reactivity of Grignard reagents, this reaction often proceeds rapidly but may have lower functional group tolerance compared to Suzuki or Stille couplings. youtube.com For this compound, the reaction would still be expected to occur preferentially at the C-I bond.

The Negishi coupling employs an organozinc reagent, which offers a balance of high reactivity and improved functional group tolerance over Grignard reagents. wikipedia.orgnih.gov Palladium-catalyzed Negishi couplings are highly effective for C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation. wikipedia.orgnih.gov The high chemoselectivity for aryl iodides over other halides makes it a suitable method for the selective functionalization of the target compound at the 2-position.

The Hiyama coupling uses an organosilane activated by a fluoride (B91410) source or a base. core.ac.uknih.gov Organosilanes are appealing due to their low toxicity and high stability. While most Hiyama couplings target C(sp²)-X bonds, specific conditions have been developed for the coupling of benzylic halides. nih.govscilit.com This presents an interesting alternative pathway where, with appropriate catalyst and condition selection, it might be possible to target the benzylic C-Br bond of this compound, potentially leaving the C-I bond intact, though this would be a less common reactivity pattern. The more probable outcome under standard conditions remains the selective coupling at the C-I bond. nih.gov

Copper-catalyzed reactions, often referred to as Ullmann-type reactions, are among the oldest cross-coupling methods and are particularly useful for forming C-O, C-S, and C-N bonds, in addition to C-C bonds. wikipedia.orgorganic-chemistry.orgmdpi.com While traditional Ullmann conditions often require harsh temperatures, modern protocols with specific ligands allow for milder reaction conditions. nih.gov

For this compound, copper-catalyzed couplings with nucleophiles such as phenols (for C-O bonds), thiols (for C-S bonds), or amines (for C-N bonds) would be expected to show selectivity for the C-I bond. nih.govorganic-chemistry.org The reactivity of aryl halides in copper-catalyzed systems generally follows the same I > Br > Cl trend as in palladium catalysis. mdpi.com This allows for the selective introduction of ethers, thioethers, and amines at the C-2 position.

Table 4: Potential Copper-Catalyzed Couplings of this compound This table presents expected outcomes based on established reactivity principles.

| Entry | Nucleophile | Catalyst / Ligand | Base | Solvent | Bond Formed | Product |

| 1 | Phenol | CuI / L-Proline | K₂CO₃ | DMSO | C-O | 1-(Bromomethyl)-3-chloro-2-phenoxybenzene |

| 2 | Thiophenol | Cu₂O | Cs₂CO₃ | DMF | C-S | 1-(Bromomethyl)-3-chloro-2-(phenylthio)benzene |

| 3 | Ammonia (aq.) | Cu₂O | N/A | NMP/H₂O | C-N | 2-(Bromomethyl)-6-chloroaniline |

Site-Selective Functionalization in Polyhalogenated Systems

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. In a molecule such as this compound, which possesses four distinct potential reaction sites—three different aryl halides and one benzylic halide—the ability to selectively modify one site while leaving the others intact is of paramount importance. This site-selectivity is governed by the inherent reactivity differences among the carbon-halogen bonds and the choice of reaction conditions. nih.govescholarship.orgacs.org

Factors Governing Preferential Halogen Reactivity (e.g., C-X Bond Dissociation Energies)

In many transition-metal-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the metal catalyst into a carbon-halogen (C-X) bond. nih.gov The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond. Consequently, the C-X bond with the lowest BDE will typically be the most reactive. nih.gov For aryl halides, the BDEs increase in the order C-I < C-Br < C-Cl < C-F. researchgate.netbyjus.com This trend dictates that in a polyhalogenated system containing different halogens, the iodine substituent is the most likely to react first, followed by bromine, and then chlorine. nih.gov

The reactivity of the benzylic C-Br bond in the bromomethyl group is mechanistically distinct from the aryl halides in cross-coupling reactions but its BDE is also a key factor in other reaction types, such as radical or nucleophilic substitutions. The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org This inherent stability also influences the reactivity of the benzylic C-Br bond.

Below is a table comparing typical bond dissociation energies for the types of carbon-halogen bonds present in this compound.

| Bond Type | Hybridization of Carbon | Typical Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

| C-I | sp² (Aryl) | ~270 - 280 | Highest |

| C-Br | sp³ (Benzylic) | ~213 - 285 | N/A (Different Mechanism) |

| C-Br | sp² (Aryl) | ~330 - 340 | Intermediate |

| C-Cl | sp² (Aryl) | ~390 - 400 | Lowest |

Data compiled from various sources. quora.comdoubtnut.com Actual values can vary based on the specific molecular environment.

This data clearly predicts that in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, oxidative addition will occur selectively at the C-I bond of this compound, leaving the C-Br, C-Cl, and bromomethyl groups untouched. nih.govacs.org

Redox Chemistry of this compound

The redox chemistry of this compound involves distinct pathways for the reduction of its various halogen substituents and the oxidation of the benzylic bromomethyl group.

Investigation of Reduction Pathways for Halogen Removal or Methylation

The reduction of this compound can lead to the selective or complete removal of halogen atoms (hydrodehalogenation) or the conversion of the bromomethyl group to a methyl group. The selectivity of these reductions is again tied to the C-X bond dissociation energies.

Catalytic hydrodehalogenation, often employing a palladium catalyst and a hydrogen source (e.g., H₂, isopropanol), is an effective method for removing halogens. researchgate.net The reaction proceeds via pathways that are sensitive to bond strength. Therefore, the C-I bond would be the most readily cleaved, followed by the benzylic C-Br bond, the aryl C-Br bond, and finally the C-Cl bond. By carefully controlling the reaction conditions (catalyst, temperature, reaction time), it is possible to achieve selective monodehalogenation. For instance, mild reduction conditions could selectively remove the iodine, yielding 1-(bromomethyl)-3-chlorobenzene.

Alternative reduction methods can involve transition metal complexes that insert into the C-X bond, followed by conversion of the resulting metal-carbon species into a C-H bond. google.com These methods can also be tuned for selectivity. Complete reduction of all halogens would ultimately yield 1-chloro-2-methylbenzene or toluene, depending on the conditions. The reduction of the bromomethyl group specifically to a methyl group can be achieved using various reducing agents that are effective for alkyl halides.

Studies on Oxidation Pathways of the Bromomethyl Group

The oxidation of this compound primarily targets the benzylic carbon of the bromomethyl group. The benzene ring itself is generally resistant to oxidation, as are the aryl halide substituents under typical conditions. libretexts.org

The alkyl side chains of aromatic rings, provided they possess at least one benzylic hydrogen, are susceptible to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. openstax.orgmasterorganicchemistry.com These reactions typically proceed through a complex mechanism involving the formation of benzylic radical intermediates. libretexts.orgopenstax.org Regardless of the length of the alkyl chain, the reaction cleaves the benzylic C-H and C-C bonds, ultimately converting the benzylic carbon into a carboxylic acid group (-COOH). masterorganicchemistry.com

In the case of this compound, the bromomethyl group has no benzylic hydrogens. However, the benzylic C-Br bond is reactive and can be hydrolyzed to a benzylic alcohol, which does have benzylic hydrogens and would be readily oxidized. A more direct oxidation might be challenging, but if the bromomethyl group is first converted to a methyl group via reduction, subsequent oxidation with a strong agent like KMnO₄ would readily produce 2-chloro-6-iodobenzoic acid. The aryl halides would remain intact during this process. libretexts.org

Alternatively, radical bromination using reagents like N-bromosuccinimide (NBS) is specific to benzylic positions, but since this position is already brominated, this reaction is not applicable for further functionalization in this manner. libretexts.orgopenstax.org

Spectroscopic Characterization and Structural Elucidation of 1 Bromomethyl 3 Chloro 2 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a primary tool for the structural confirmation of 1-(bromomethyl)-3-chloro-2-iodobenzene, offering precise insights into the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region would likely display a complex multiplet, arising from the three adjacent protons on the benzene (B151609) ring. Their chemical shifts are influenced by the combined electronic effects of the chloro, iodo, and bromomethyl substituents.

Based on analogous structures, the proton ortho to the iodine and chloro groups would be expected to resonate at the lowest field due to the cumulative deshielding effects. The benzylic protons of the -CH₂Br group would appear as a singlet, typically in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| Aromatic CH | 7.0 - 7.8 | Multiplet | J(H,H) ≈ 7-9 Hz (ortho), 1-3 Hz (meta) |

| Benzylic CH₂ | 4.5 - 5.0 | Singlet | N/A |

Note: The exact chemical shifts and coupling constants require experimental verification.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the nature of the attached substituents. The carbons bearing the halogen atoms (C-Cl, C-I) will exhibit significant shifts. The carbon attached to iodine is expected to appear at a relatively high field (low ppm value) due to the "heavy atom effect," while the carbon bonded to chlorine will be deshielded. The benzylic carbon of the bromomethyl group is anticipated to resonate in the range of 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-I | 90 - 100 |

| C-Cl | 130 - 140 |

| C-CH₂Br | 135 - 145 |

| Aromatic CH | 125 - 135 |

| Benzylic CH₂ | 30 - 35 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the spin system on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the benzylic proton singlet to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the substitution pattern by showing correlations from the benzylic protons to the adjacent aromatic carbons (C-1 and C-2) and the quaternary carbon C-1.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint of the molecule.

The IR and Raman spectra will be dominated by vibrations associated with the halogenated benzene ring.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C-C stretching: Aromatic ring C-C stretching vibrations typically appear as a series of bands between 1400 and 1600 cm⁻¹.

C-X stretching (X = Cl, I): The C-Cl stretching vibration is anticipated in the range of 850-550 cm⁻¹, while the C-I stretch will occur at a lower frequency, typically below 600 cm⁻¹, due to the larger mass of the iodine atom. libretexts.orgspectroscopyonline.com

Aromatic C-H bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and are expected in the fingerprint region (below 1000 cm⁻¹).

The bromomethyl group will give rise to its own set of characteristic vibrations.

C-H stretching: The symmetric and asymmetric C-H stretching of the CH₂ group will be observed in the 2850-3000 cm⁻¹ region.

CH₂ scissoring: This bending vibration is expected around 1440-1470 cm⁻¹.

CH₂ wagging: The C-H wagging of the -CH₂Br group is typically found between 1150 and 1300 cm⁻¹. libretexts.org

C-Br stretching: The carbon-bromine stretching vibration is expected in the range of 690-515 cm⁻¹. libretexts.org

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (CH₂) | 2850 - 3000 |

| Aromatic C=C stretch | 1400 - 1600 |

| CH₂ scissoring | 1440 - 1470 |

| CH₂ wagging | 1150 - 1300 |

| C-Cl stretch | 850 - 550 |

| C-Br stretch | 690 - 515 |

| C-I stretch | < 600 |

Note: The Raman spectrum would complement the IR spectrum, particularly for the symmetric vibrations of the benzene ring and the C-X bonds, which are often strong in Raman scattering.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, critical information about the molecule's composition and stability can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which is crucial for confirming the elemental composition of a molecule. For this compound, the exact mass can be calculated by summing the masses of its constituent isotopes. The presence of bromine and chlorine, with their distinct isotopic distributions (79Br/81Br and 35Cl/37Cl), results in a characteristic isotopic pattern in the mass spectrum, further confirming the compound's identity.

The theoretical exact masses for the primary isotopic combinations of the molecular ion [M]+ are presented in the table below.

| Isotope Combination | Molecular Formula | Calculated Exact Mass (Da) |

| 12C71H679Br35Cl127I | C7H6BrClI | 391.7760 |

| 12C71H681Br35Cl127I | C7H6BrClI | 393.7740 |

| 12C71H679Br37Cl127I | C7H6BrClI | 393.7731 |

| 12C71H681Br37Cl127I | C7H6BrClI | 395.7711 |

This interactive table allows for sorting and filtering of the theoretical exact mass data for the primary isotopic compositions of this compound.

Elucidation of Fragmentation Pathways Involving Halogen Loss and Benzylic Cleavage

The fragmentation patterns observed in the mass spectrum of this compound offer significant insights into its structure. The weakest bond in the molecule, the C-I bond, is expected to cleave readily. Additionally, benzylic cleavage is a common fragmentation pathway for compounds of this nature.

A primary fragmentation pathway involves the loss of a bromine radical from the bromomethyl group, leading to the formation of a stable benzylic cation. Subsequent loss of the halogen atoms from the aromatic ring can also occur. The relative stability of the resulting carbocations and radicals influences the observed fragmentation pattern.

Key fragmentation pathways include:

Benzylic Cleavage: Loss of the bromine atom from the bromomethyl group to form the 3-chloro-2-iodobenzyl cation.

Halogen Loss: Sequential or concerted loss of iodine, chlorine, and bromine atoms from the molecular ion or subsequent fragment ions.

The table below outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Fragmentation Pathway | m/z (for 79Br, 35Cl) | m/z (for 81Br, 35Cl) |

| [C7H6ClI]+ | Loss of Br | 311.8 | 311.8 |

| [C7H6BrI]+ | Loss of Cl | 356.8 | 358.8 |

| [C7H6BrCl]+ | Loss of I | 203.9 | 205.9 |

| [C6H3ClI]+ | Loss of CH2Br | 264.8 | 264.8 |

| [C7H6]+ | Loss of Br, Cl, I | 90.0 | 90.0 |

This interactive table details the anticipated fragmentation pathways and corresponding m/z values for this compound.

X-ray Crystallography (if suitable crystalline forms are obtained)

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would allow for the precise determination of molecular conformation, bond parameters, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Packing

X-ray crystallography would reveal the preferred conformation of the bromomethyl group relative to the planar benzene ring. It would also elucidate how the molecules pack together in the crystal lattice, which is influenced by a balance of attractive and repulsive forces between adjacent molecules.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Precise measurements of bond lengths, bond angles, and torsional angles would be obtained from the crystallographic data. These parameters would provide insight into the electronic effects of the halogen substituents on the geometry of the benzene ring and the bromomethyl group.

The table below presents typical bond lengths for related chemical structures, which can be used as a reference for the expected values in this compound.

| Bond | Typical Bond Length (Å) |

| C-Br (benzylic) | 1.93 - 1.97 |

| C-Cl (aromatic) | 1.73 - 1.75 |

| C-I (aromatic) | 2.08 - 2.12 |

| C-C (aromatic) | 1.38 - 1.40 |

This interactive table provides expected bond lengths based on data from similar compounds.

Computational and Theoretical Studies on 1 Bromomethyl 3 Chloro 2 Iodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict the molecular properties and reactivity of halogenated aromatic compounds. researchgate.netnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), the electronic energy of the molecule is calculated for various atomic arrangements. researchgate.net The process is repeated iteratively until a minimum energy conformation is found.

For 1-(Bromomethyl)-3-chloro-2-iodobenzene, this optimization would reveal key structural parameters. The planarity of the benzene (B151609) ring would be slightly distorted due to the steric hindrance between the bulky iodine, chlorine, and bromomethyl groups. Bond lengths and angles would also be influenced by the electronic effects of the halogen substituents. For instance, the carbon-halogen bond lengths are expected to follow the trend C-I > C-Br > C-Cl, reflecting the increasing atomic radii of the halogens. The presence of these electron-withdrawing groups would also subtly alter the C-C bond lengths within the aromatic ring compared to unsubstituted benzene.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-Br (ring) Bond Length | ~1.90 Å |

| C-Br (methyl) Bond Length | ~1.95 Å |

| Dihedral Angle (C-C-C-I) | ~0° (slight deviation) |

Note: These are hypothetical values based on typical DFT results for similar molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital localized primarily on the benzene ring, with significant contributions from the p-orbitals of the iodine and bromine atoms due to their higher energy levels compared to chlorine. The LUMO is likely to be a σ-orbital associated with the C-I or C-Br bonds, or a π-orbital of the aromatic system. The presence of multiple halogens, which are electron-withdrawing, would lower the energy of both the HOMO and LUMO compared to benzene. The HOMO-LUMO gap would be a key determinant of its reactivity towards nucleophiles and electrophiles.

Table 2: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on typical DFT results for similar halogenated benzenes.

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netwalisongo.ac.idyoutube.com It is generated by calculating the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the ESP map would show a region of high negative potential around the electronegative chlorine atom. The iodine and bromine atoms, despite being electronegative, can also exhibit regions of positive potential on their outermost surface (a phenomenon known as the "sigma-hole"), making them susceptible to nucleophilic attack or halogen bonding. The hydrogen atoms on the benzene ring would be slightly positive. The bromomethyl group would also present a complex potential surface, with the bromine atom being a site of negative potential and the adjacent carbon being a site of positive potential, making it a target for nucleophiles.

Quantum Chemical Modeling of Reaction Pathways and Selectivity

Beyond static molecular properties, quantum chemistry can be used to model the dynamics of chemical reactions, providing insights into reaction mechanisms and predicting the selectivity of different reaction pathways. researchgate.netacs.orgmdpi.comacs.org

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the highest energy points along a reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction mechanism and its activation energy. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, transition state calculations can help to elucidate the step-by-step process of bond breaking and formation. For example, in a nucleophilic substitution at the bromomethyl group, calculations could distinguish between an SN1 and SN2 mechanism by locating the respective transition states and intermediates.

This compound possesses multiple reactive sites, leading to potential issues of regioselectivity and chemoselectivity in its reactions. The carbon-halogen bond strengths decrease in the order C-Cl > C-Br > C-I, suggesting that the C-I bond is the most reactive towards nucleophilic attack or in metal-catalyzed cross-coupling reactions. The bromomethyl group is also a highly reactive site for nucleophilic substitution.

Quantum chemical modeling can predict the most likely site of reaction by comparing the activation energies for competing pathways. For instance, in a reaction with a soft nucleophile, calculations would likely predict that substitution at the more polarizable iodine atom or the benzylic bromine is favored over substitution at the chlorine atom. Similarly, in electrophilic aromatic substitution, the model would predict the preferred position of attack on the aromatic ring based on the directing effects of the existing substituents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Chlorine |

| Bromine |

Computational Prediction of Spectroscopic Properties

Modern computational methods allow for the accurate prediction of various spectroscopic properties, providing a theoretical baseline for comparison with experimental data. These simulations are instrumental in assigning spectral features and understanding the underlying molecular vibrations and electronic transitions.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with considerable accuracy.

The predicted ¹H NMR spectrum would feature distinct signals for the protons of the bromomethyl group and the aromatic ring. The chemical shift of the methylene (B1212753) protons (-CH₂Br) is anticipated to be in the downfield region, typically around 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The three aromatic protons would appear as a complex multiplet pattern, with their specific chemical shifts influenced by the cumulative electronic effects of the bromo, chloro, and iodo substituents.

Similarly, ¹³C NMR chemical shifts can be calculated. The carbon of the bromomethyl group is expected to have a chemical shift in the range of 30-40 ppm. The six aromatic carbons would exhibit distinct signals, with the carbons directly bonded to the halogen atoms showing the most significant shifts due to the halogens' electronegativity and anisotropic effects.

Hypothetical calculated NMR data are presented in the tables below to illustrate the expected output of such computational studies.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂Br | 4.75 | s |

| Ar-H4 | 7.60 | d |

| Ar-H5 | 7.30 | t |

| Ar-H6 | 7.80 | d |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂Br | 35.2 |

| C1 (-CH₂Br) | 138.5 |

| C2 (-I) | 95.0 |

| C3 (-Cl) | 134.1 |

| C4 | 130.8 |

| C5 | 128.5 |

| C6 | 132.4 |

Note: The data in these tables are illustrative examples and not from published computational results for this specific molecule.

Predicted IR and Raman Vibrational Frequencies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. The resulting theoretical spectra can be visualized and compared with experimental data to aid in the assignment of vibrational bands.

Key predicted vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the bromomethyl group would appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would produce a series of bands in the 1400-1600 cm⁻¹ region.

CH₂ bending: The scissoring and wagging modes of the methylene group are anticipated in the 1400-1450 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.

C-Halogen stretching: The C-Cl, C-Br, and C-I stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. The C-I stretch would be at the lowest frequency due to the large mass of the iodine atom.

Interactive Table: Selected Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3080 |

| Aliphatic C-H stretch | 2975 |

| Aromatic C=C stretch | 1580 |

| CH₂ scissoring | 1430 |

| C-Cl stretch | 750 |

| C-Br stretch | 680 |

| C-I stretch | 590 |

Note: The data in this table are illustrative examples and not from published computational results for this specific molecule.

Theoretical UV-Vis Absorption Spectra

Theoretical UV-Vis absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, characteristic of substituted benzene derivatives. The calculations would identify the specific electronic transitions, such as π → π* transitions within the aromatic ring, and predict their corresponding absorption wavelengths (λ_max) and oscillator strengths. The presence of heavy atoms like bromine and iodine can also influence the electronic transitions and may lead to shifts in the absorption maxima compared to simpler halobenzenes.

Electronic Structure and Bonding Analysis

Beyond predicting spectra, computational chemistry offers deep insights into the electronic structure and bonding within a molecule. These analyses help to rationalize the molecule's reactivity, stability, and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. For this compound, NBO analysis would provide a detailed picture of the bonding in terms of localized electron-pair "Lewis-like" structures.

This analysis can quantify the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). Key interactions would likely involve the delocalization of lone pair electrons from the halogen atoms into the antibonding π* orbitals of the benzene ring. The magnitude of these interactions provides insight into the resonance effects of the substituents. Furthermore, NBO analysis can reveal hyperconjugative interactions, such as those between the C-H or C-Br bonds of the bromomethyl group and the aromatic ring. These interactions are crucial for understanding the molecule's conformational preferences and reactivity.

Analysis of Inductive and Resonance Effects of Multiple Halogen Substituents

The chemical behavior of this compound is significantly influenced by the interplay of inductive and resonance effects from its multiple substituents.

Inductive Effect (-I): The chlorine, bromine, and iodine atoms are all more electronegative than carbon, leading to a strong electron-withdrawing inductive effect. auburn.edu This effect polarizes the sigma bonds, pulling electron density away from the benzene ring and making it more electron-deficient. auburn.edu The bromomethyl group also exhibits a net inductive withdrawal. The strength of the inductive effect generally correlates with electronegativity (Cl > Br > I).

Resonance Effect (+R): The halogen atoms possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring through resonance. youtube.com This electron-donating resonance effect opposes the inductive effect. auburn.edu While halogens are generally considered deactivating groups in electrophilic aromatic substitution due to the dominance of their inductive effect, the resonance effect still plays a crucial role in directing incoming electrophiles, primarily to the ortho and para positions relative to the halogen.